molecular formula C11H16N4O B2627235 N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide CAS No. 2175508-02-6

N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide

Cat. No. B2627235
CAS RN: 2175508-02-6
M. Wt: 220.276
InChI Key: WBVKFKZWKAHYMP-UHFFFAOYSA-N
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Description

“N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide” is a chemical compound. The IUPAC name of this compound is 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethylamine hydrochloride . It has a molecular weight of 202.69 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile reacts with carboxylic acid anhydrides and chlorides to afford acylation products at the nitrogen atom in the heteroring or methylene carbon atom, depending on the conditions and nature of the acylating agent .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H14N4.ClH . The InChI key for this compound is JQXUPCSHWUAKRF-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound has been reported to undergo acylation reactions with carboxylic acid anhydrides and chlorides . The product of the reaction depends on the conditions and the nature of the acylating agent .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

properties

IUPAC Name

N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-2-11(16)12-8-10-14-13-9-6-4-3-5-7-15(9)10/h2H,1,3-8H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVKFKZWKAHYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NN=C2N1CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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